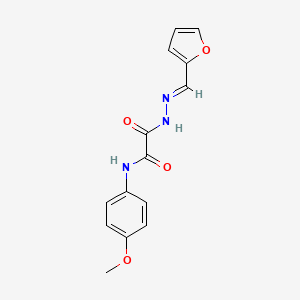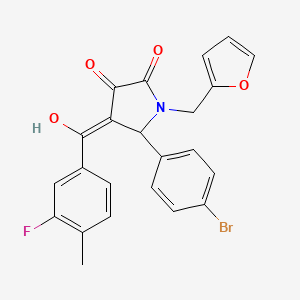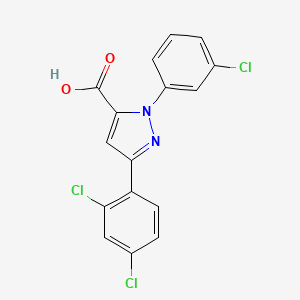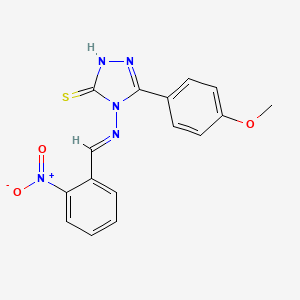
2-(Benzylthio)-5-((4-methylbenzyl)thio)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylsulfanyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of benzylsulfanyl and 4-methylbenzylsulfanyl groups attached to the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-mercaptobenzothiazole with benzyl halides. A common method is a one-pot, two-step synthesis, which is both efficient and environmentally friendly. The reaction is carried out in water as the reaction medium, making it a green chemistry approach .
Step 1: The reaction begins with the nucleophilic substitution of 2-mercaptobenzothiazole with benzyl halides to form the intermediate benzylsulfanyl derivatives.
Step 2: The intermediate is then subjected to cyclization under acidic conditions to yield the final thiadiazole product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-(benzylsulfanyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Benzyl halides, sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
2-(benzylsulfanyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It has potential as an antifungal agent, showing significant activity against phytopathogenic fungi.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the biological activity of thiadiazole derivatives and their interactions with biological targets.
作用机制
The mechanism of action of 2-(benzylsulfanyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound likely inhibits key enzymes or disrupts cellular processes essential for fungal growth and survival. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules in fungi.
相似化合物的比较
Similar Compounds
2-(benzylsulfonyl)benzothiazole: Another benzylsulfanyl derivative with antifungal properties.
2-[(4-methylbenzyl)sulfanyl]pyrimidine: A related compound with similar structural features.
Uniqueness
2-(benzylsulfanyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole is unique due to its dual benzylsulfanyl substitution, which imparts distinct chemical and biological properties
属性
CAS 编号 |
477333-10-1 |
|---|---|
分子式 |
C17H16N2S3 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
2-benzylsulfanyl-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H16N2S3/c1-13-7-9-15(10-8-13)12-21-17-19-18-16(22-17)20-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI 键 |
YBTDDSDBEPNWJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B15085243.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085257.png)
![N-(3,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15085262.png)
![5-[4-(dimethylamino)phenyl]-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15085269.png)

![Dimethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15085276.png)

![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15085293.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B15085300.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15085315.png)
![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B15085323.png)
